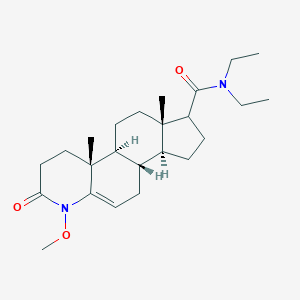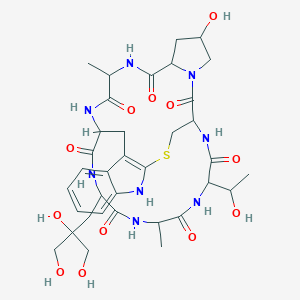
Phallisin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phallisin is a natural compound that is found in the mushroom Phallus indusiatus. It has been used in traditional medicine for its various health benefits. Recent studies have shown that phallisin has potential applications in scientific research due to its unique chemical properties and physiological effects.
Applications De Recherche Scientifique
Phallometric Testing in Sexual Offender Assessment
Viewing Time as a Measure of Sexual Interest : Harris et al. (1996) explored the use of viewing time as a simpler, less intrusive alternative to phallometric testing for assessing sexual interest. They found that viewing time could distinguish child molesters from normal men, though it was less discriminative than phallometric measures (Harris, Rice, Quinsey, & Chaplin, 1996).
Limits to Phallometric Testing Value : Marshall and Fernandez (2000) discussed the limitations of phallometric testing, acknowledging its usefulness in predicting recidivism but highlighting the need for improvements in reliability and validity (Marshall & Fernandez, 2000).
Phallometric Test as a ‘Truthing Technology’ : Waidzunas and Epstein (2015) traced the history of the phallometric test, analyzing its use in categorizing sexual desires and its impact on scientific conceptions of normal and abnormal sexualities (Waidzunas & Epstein, 2015).
Applications in Biological Research
Effects of Cytochalasin and Phalloidin on Actin : Cooper (1987) reviewed the role of cytochalasin and phalloidin in altering actin polymerization, providing insights into their use in studying actin’s role in biological processes (Cooper, 1987).
Quantitative Analysis of Toxins in Amanita Phalloides : Faulstich, Georgopoulos, and Bloching (1973) developed a method for the quantitative determination of toxins, including phallisin, in Amanita phalloides, contributing to a deeper understanding of toxic peptides in mushrooms (Faulstich, Georgopoulos, & Bloching, 1973).
Other Relevant Studies
PhenX Toolkit for Genome-Wide Studies : Hamilton et al. (2011) introduced the PhenX Toolkit, which provides high-quality measures for use in genomic studies, enhancing the ability to compare data across studies (Hamilton et al., 2011).
Biotechnological Exploitation of Bacteriophage Research : Petty et al. (2007) discussed the biotechnological applications of phage research, including the development of phage-derived bacterial detection and treatment strategies (Petty, Evans, Fineran, & Salmond, 2007).
Computational Reproducibility in Prognostics and Health Management : Hahn and Mechefske (2022) addressed the importance of computational reproducibility in scientific research, with a focus on prognostics and health management (PHM) (Hahn & Mechefske, 2022).
Propriétés
Numéro CAS |
19774-69-7 |
|---|---|
Nom du produit |
Phallisin |
Formule moléculaire |
C35H48N8O12S |
Poids moléculaire |
804.9 g/mol |
Nom IUPAC |
28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O12S/c1-15-27(48)38-22-9-20-19-6-4-5-7-21(19)41-33(20)56-12-24(34(54)43-11-18(47)8-25(43)31(52)37-15)40-32(53)26(17(3)46)42-28(49)16(2)36-30(51)23(39-29(22)50)10-35(55,13-44)14-45/h4-7,15-18,22-26,41,44-47,55H,8-14H2,1-3H3,(H,36,51)(H,37,52)(H,38,48)(H,39,50)(H,40,53)(H,42,49) |
Clé InChI |
SRDQDZSLNAKOIT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
Synonymes |
phallisin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




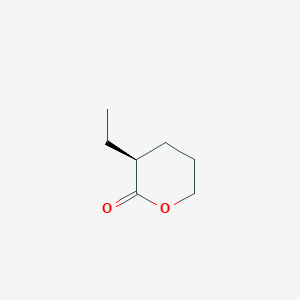

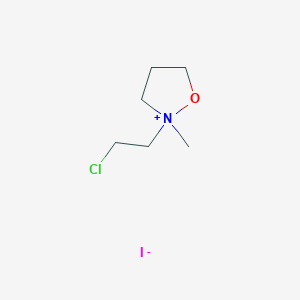
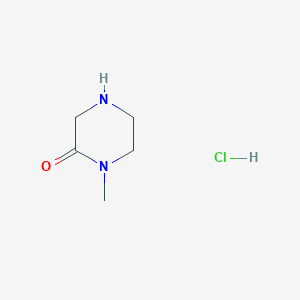
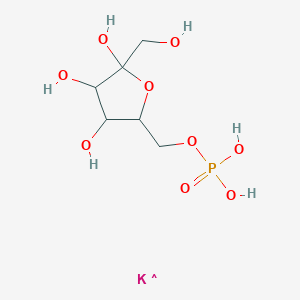


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
